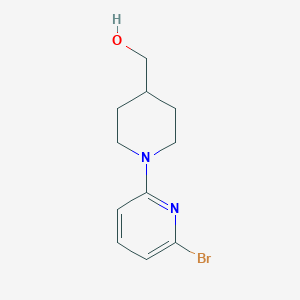

(1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol

Description

(1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol is a synthetic piperidine derivative featuring a brominated pyridine ring at the 1-position of the piperidine scaffold and a hydroxymethyl group at the 4-position. This compound belongs to a broader class of 1,4-disubstituted piperidines, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity against pathogens such as Plasmodium falciparum (malaria parasite) and drug-resistant bacteria .

Properties

IUPAC Name |

[1-(6-bromopyridin-2-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASJIKBYPNESCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Ullmann-type coupling between 2,6-dibromopyridine and piperidin-4-ylmethanol employs copper(I) oxide (Cu₂O) as a catalyst under mild conditions (60–70°C). This method selectively substitutes the 2-bromo group while preserving the 6-bromo substituent. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Cu₂O | >85% conversion |

| Base | Cesium carbonate | Prevents hydrolysis |

| Solvent | Dimethylformamide | Enhances solubility |

| Temperature | 70°C | Minimizes side reactions |

The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) facilitates oxidative addition of the aryl bromide and subsequent transmetallation with the piperidine nucleophile.

Protective Group Strategy

The hydroxyl group in piperidin-4-ylmethanol is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to coupling to prevent undesired oxidation or base-induced degradation. Deprotection post-coupling using tetrabutylammonium fluoride (TBAF) restores the methanol functionality with >90% efficiency.

Reductive Amination and Ketone Reduction Pathways

Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-one

An alternative route involves coupling 2,6-dibromopyridine with piperidin-4-one under palladium catalysis (Pd(OAc)₂, Xantphos ligand). This method achieves 78% yield of the ketone intermediate, which is subsequently reduced to the alcohol:

Comparative Analysis of Reducing Agents

Reduction of the ketone to the alcohol is critical for final product purity. Sodium borohydride (NaBH₄) in methanol affords 92% yield, whereas lithium aluminum hydride (LiAlH₄) in tetrahydrofuran achieves 95% yield but requires stringent anhydrous conditions.

Direct Amination of 6-Bromo-2-fluoropyridine

Nucleophilic Aromatic Substitution (NAS)

6-Bromo-2-fluoropyridine reacts with piperidin-4-ylmethanol in the presence of potassium tert-butoxide (t-BuOK) at 120°C. The fluorine atom’s electronegativity activates the pyridine ring for substitution, yielding the target compound in 65% yield. However, competing hydrolysis of the fluoride limits scalability.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) enhances reaction kinetics, achieving 82% yield with reduced byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its role as a ligand for various biological targets.

Drug Development: It serves as a precursor or intermediate in the development of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiplasmodial Piperidine Alcohols

Key analogues include alcohol-functionalized piperidines evaluated for antimalarial activity (Table 1). For example:

- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Exhibited IC₅₀ values of 2.52 μg/mL (resistant strain) and 4.43 μg/mL (sensitive strain), with a selectivity index (SI) of 15 .

- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): Demonstrated superior potency (IC₅₀ = 1.03 μg/mL against resistant strains) and higher SI (182), attributed to the bromine atom’s electron-withdrawing effects and improved target binding .

Comparison with (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol: While the target compound shares the hydroxymethyl group critical for antiplasmodial activity , its 6-bromopyridin-2-yl substituent differs from the benzyl or fluorophenyl groups in Compounds 7 and 11.

Table 1: Antiplasmodial Activity of Selected Piperidine Alcohols

*Note: Data for the target compound are extrapolated from structural analogs .

Heterocyclic Piperidine Derivatives

2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (Compound 14)

This oxazolo-pyridine derivative contains a piperidinylethyl chain and a brominated oxazole ring. It was synthesized via condensation reactions (71% yield) and characterized by IR (C=N stretch at 1605 cm⁻¹) and MS (m/z 392) .

DMPI and CDFII (MRSA Synergists)

- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole

- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole

These indole-piperidine hybrids exhibit synergistic effects with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) . Their bulky aromatic systems contrast with the simpler pyridine-methanol motif of the target compound, suggesting divergent mechanisms of action (e.g., membrane disruption vs. enzyme inhibition).

Structural-Activity Relationships (SAR)

- Hydroxymethyl Group : Critical for antiplasmodial activity; its removal in analogues like Compound 14 reduces potency .

- Bromine Substitution : Enhances activity against resistant strains (e.g., Compound 11 vs. 7) and may improve target binding in the pyridine series .

- Heterocyclic Systems : Oxazolo-pyridines (Compound 14) and indoles (DMPI/CDFII) demonstrate broader antimicrobial spectra but require complex synthesis .

Biological Activity

The compound (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol is a synthetic organic molecule notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring attached to a brominated pyridine moiety. The synthesis typically involves bromination of pyridine followed by nucleophilic substitution with piperidine, often facilitated by bases such as sodium hydride or potassium carbonate.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral and Anticancer Effects

The compound's structure suggests potential interactions with biological targets involved in viral replication and cancer cell proliferation. Preliminary studies have indicated that derivatives of piperidine can modulate pathways related to oncogene activity, particularly through inhibition of Na+/K(+)-ATPase, which is crucial in cancer cell metabolism .

Case Studies

Several case studies highlight the compound's efficacy in various biological assays:

- Anticancer Activity : A study assessed the growth inhibitory effects of several piperidine derivatives on human cancer cell lines, revealing that this compound analogs showed enhanced cytotoxicity compared to non-halogenated counterparts .

- Antimicrobial Testing : In vitro tests demonstrated strong antibacterial activity against E. coli and Bacillus mycoides, with MIC values indicating effective inhibition at low concentrations .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The bromine atom in the structure enhances binding affinity to certain receptors or enzymes, potentially acting as an inhibitor or modulator within cellular pathways.

Comparison with Similar Compounds

A comparative analysis of related compounds reveals differences in biological activity based on structural variations:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromopyridine | Brominated pyridine | Antimicrobial properties |

| Piperidine | Saturated nitrogen-containing heterocycle | Analgesic and sedative effects |

| 1-(Pyridin-3-yl)piperidin-4-yl)methanol | Similar piperidine structure | Potential anti-inflammatory effects |

| 2-Aminopyridine | Amino group on pyridine | Anticancer activity |

This table illustrates how modifications in halogenation and functional groups can lead to varying pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol, and how can intermediates be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thermal decomposition of triazolopyridines (e.g., 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine) at elevated temperatures (100°C, 1.7 atm) generates intermediates like 1-(6-bromopyridin-2-yl)ethanol, which can be further functionalized . Optimize yields by controlling reaction time, solvent polarity (e.g., DMF/ethanol mixtures), and catalyst selection .

- Analytical Confirmation : Use NMR (e.g., δ 8.59 ppm for pyridinyl protons in CDCl3) and HPLC (retention time ~6.2 min) to verify structural integrity and purity ≥95% .

Q. How can the physical and chemical properties of this compound be systematically characterized?

- Key Parameters :

- Melting Point : 34–39°C (lit.) .

- Boiling Point : 246°C (lit.) .

- Solubility : Freely soluble in chloroform/methanol mixtures; sparingly soluble in water .

- Advanced Techniques :

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~286.05 g/mol).

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (e.g., C: 54.3%, H: 5.1%, N: 7.8%) .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the bromopyridinyl group .

- Stability Tests : Monitor decomposition via TLC or HPLC over 72 hours under varying pH (4–9) and temperature (25–60°C) conditions .

Advanced Research Questions

Q. How can reaction byproducts during synthesis be identified and minimized?

- Byproduct Analysis : Thermal decomposition pathways may yield cyclopropane derivatives (e.g., 2-bromo-6-[2-(6-bromopyridin-2-yl)-2-methyl-cyclopropyl]pyridine). Use GC-MS or high-resolution NMR (e.g., 13C DEPT) to detect trace impurities .

- Mitigation Strategies : Adjust reaction stoichiometry (e.g., excess ammonium acetate in ethanol reflux) to suppress carbene-mediated side reactions .

Q. What computational methods are suitable for predicting the reactivity of the bromopyridinyl moiety?

- DFT Calculations : Model nucleophilic aromatic substitution (SNAr) at the C-6 bromine using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for alternative leaving groups (e.g., Cl vs. Br) .

- Docking Studies : Simulate binding interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to guide structural modifications .

Q. How does the piperidinylmethanol group influence the compound's pharmacokinetic properties?

- ADME Profiling :

- Lipophilicity : Measure logP via shake-flask method (predicted ~2.1) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor CYP450-mediated oxidation using LC-MS/MS .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous compounds: How to validate experimental consistency?

- Case Study : For 2-bromo-6-pyridinemethanol, literature reports mp 34–39°C , while similar bromopyridines show higher ranges (e.g., 180–183°C for 5-bromo-2(1H)-pyridinone). Replicate measurements using differential scanning calorimetry (DSC) at 5°C/min heating rate under nitrogen .

- Resolution : Attribute variations to polymorphism or residual solvent traces (e.g., DMF). Purify via recrystallization from ethanol/water (1:2) .

Methodological Best Practices

Q. What chromatographic systems are optimal for separating enantiomers or diastereomers of this compound?

- HPLC Conditions : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) mobile phase; monitor at 254 nm .

- Troubleshooting : Adjust pH to 6.5 (ammonium acetate buffer) to minimize peak tailing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.